molecular formula C14H14B2 B11768911 5,10-Dimethyl-5,10-dihydroboranthrene CAS No. 62025-67-6

5,10-Dimethyl-5,10-dihydroboranthrene

Cat. No.: B11768911
CAS No.: 62025-67-6
M. Wt: 203.9 g/mol
InChI Key: JPPVNVRVDBEILE-UHFFFAOYSA-N
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Description

5,10-Dimethyl-5,10-dihydroboranthrene: is a bisboron complex known for its unique chemical properties and applications. This compound is characterized by its stability and ability to act as a bidentate Lewis acid, making it a valuable catalyst in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethyl-5,10-dihydroboranthrene typically involves the reaction of 1,2-bis(trimethylsilyl)benzene with boron trichloride, followed by methylation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compounds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,10-Dimethyl-5,10-dihydroboranthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,10-Dimethyl-5,10-dihydroboranthrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,10-Dimethyl-5,10-dihydroboranthrene exerts its effects involves its role as a bidentate Lewis acid. The compound coordinates with electron-rich substrates, facilitating various chemical transformations. The molecular targets include electron-deficient aromatic compounds, and the pathways involved are primarily related to the formation of stable boron-containing complexes .

Comparison with Similar Compounds

    5,10-Dihydroboranthrene: Lacks the methyl groups, resulting in different reactivity and stability.

    5,10-Dimethylboranthrene: Similar structure but without the dihydro component, affecting its catalytic properties.

Uniqueness: 5,10-Dimethyl-5,10-dihydroboranthrene is unique due to its combination of methyl groups and dihydro structure, which enhances its stability and reactivity as a bidentate Lewis acid. This makes it more effective in catalyzing specific reactions compared to its analogs .

Properties

CAS No.

62025-67-6

Molecular Formula

C14H14B2

Molecular Weight

203.9 g/mol

IUPAC Name

5,10-dimethylboranthrene

InChI

InChI=1S/C14H14B2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3

InChI Key

JPPVNVRVDBEILE-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2B(C3=CC=CC=C31)C)C

Origin of Product

United States

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